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MAGE-1 (230-238) -

MAGE-1 (230-238)

Catalog Number: EVT-243624
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The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 1; MAGE-1
Overview

MAGE-1 (230-238) refers to a specific peptide derived from the MAGE-1 protein, which is a member of the cancer/testis antigen family. These antigens are typically expressed in various tumors and are not found in normal tissues, making them potential targets for cancer immunotherapy. The sequence of MAGE-1 (230-238) is particularly significant as it is recognized by T cells, which play a crucial role in the immune response against tumors.

Source

The MAGE-1 protein is encoded by the MAGEA1 gene located on the X chromosome. It is primarily expressed in testicular germ cells and various malignant tissues, including melanoma and other cancers. This restricted expression pattern underlines its potential as a target for cancer vaccines and immunotherapy.

Classification

MAGE-1 falls under the classification of tumor-associated antigens, specifically categorized within the cancer/testis antigens. These antigens are characterized by their expression in germ cells of the testis and in various tumors but absent in normal somatic tissues.

Synthesis Analysis

Methods

The synthesis of MAGE-1 (230-238) can be achieved through several methods, including:

  1. Solid-phase peptide synthesis: This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. The process allows for precise control over the sequence and purity of the peptide.
  2. Liquid-phase synthesis: This technique is less common for short peptides but can be utilized for larger constructs or when specific modifications are required.
  3. Recombinant DNA technology: By cloning the MAGEA1 gene into an expression vector, one can produce the peptide in bacterial or eukaryotic systems, allowing for post-translational modifications that may be necessary for proper folding and function.

Technical Details

During solid-phase synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups on amino acids until they are needed. The final product is cleaved from the resin and purified using high-performance liquid chromatography to ensure high purity suitable for immunological studies.

Molecular Structure Analysis

Structure

The molecular structure of MAGE-1 (230-238) consists of a linear sequence of amino acids that form a specific conformation recognized by T cell receptors. The peptide's sequence is critical for its binding affinity to major histocompatibility complex molecules, which present it to T cells.

Chemical Reactions Analysis

Reactions

MAGE-1 (230-238) may undergo several chemical reactions relevant to its function:

  1. Binding with major histocompatibility complex class I molecules: This reaction is crucial for presenting the peptide on the surface of antigen-presenting cells.
  2. T cell receptor recognition: The interaction between the peptide-MHC complex and T cell receptors leads to T cell activation.
  3. Post-translational modifications: These can include phosphorylation or glycosylation, which may affect its stability and immunogenicity.

Technical Details

The binding affinity of MAGE-1 (230-238) to major histocompatibility complex class I molecules can be quantitatively assessed using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay.

Mechanism of Action

Process

MAGE-1 (230-238) functions primarily through its role in activating cytotoxic T lymphocytes. The mechanism involves:

  1. Presentation on major histocompatibility complex molecules: Once synthesized within tumor cells, MAGE-1 (230-238) binds to major histocompatibility complex class I molecules.
  2. Recognition by T cell receptors: Activated T cells recognize this complex, leading to their activation and proliferation.
  3. Cytotoxic response: Activated T cells induce apoptosis in tumor cells expressing MAGE-1, effectively targeting cancerous tissues while sparing normal cells.

Data

Studies have shown that patients with tumors expressing MAGE-1 often have detectable T cell responses against this antigen, indicating its potential as a therapeutic target.

Physical and Chemical Properties Analysis

Physical Properties

MAGE-1 (230-238) is typically characterized by:

  • Molecular weight: Approximately 1000 Da.
  • Solubility: Peptides like MAGE-1 are generally soluble in aqueous buffers at physiological pH.

Chemical Properties

The chemical properties include:

  • Stability: Peptides can be sensitive to degradation by proteolytic enzymes; thus, modifications may enhance stability.
  • pH sensitivity: The activity and solubility of MAGE-1 can vary with pH, affecting its interaction with cellular components.
Applications

Scientific Uses

MAGE-1 (230-238) has several applications in scientific research and clinical settings:

  1. Cancer immunotherapy: As a target for vaccine development aimed at eliciting robust immune responses against tumors expressing this antigen.
  2. Diagnostic tools: Used in assays to detect immune responses in patients with cancers expressing MAGE antigens.
  3. Research on immune mechanisms: Understanding how T cells recognize tumor-associated antigens contributes to broader insights into cancer biology and immunology.
Historical Context and Discovery of MAGE-1 as a Tumor-Specific Antigen

Initial Identification via Cytotoxic T-Lymphocyte Reactivity in Melanoma

The discovery of MAGE-1 (Melanoma-Associated Antigen 1) originated from groundbreaking research on tumor-infiltrating lymphocytes (TILs) in metastatic melanoma. In 1991, Boon and colleagues at the Ludwig Institute for Cancer Research identified a patient (designated MZ-2) with stage IV amelanotic melanoma who exhibited strong cytotoxic T-lymphocyte (CTL) reactivity against autologous tumor cells in culture [1] [4]. Despite multiple interventions, the patient never achieved complete remission, yet exhibited remarkable survival exceeding 30 years after vaccination with mutagenized autologous melanoma cells. This exceptional immune response prompted the systematic search for the antigenic target.

Using CTL clones isolated from MZ-2's blood, researchers demonstrated specific lysis of autologous MZ2-MEL tumor cells. Genetic approaches, including cDNA library screening from MZ2-MEL cells transfected into recipient cells, ultimately led to the cloning of the gene encoding the antigen recognized by CTL clone 82/30. This gene, initially named MAGE-1 (later reclassified as MAGE-A1), represented the first human tumor antigen identified through its immunogenicity [1] [4]. The MAGE-1(230-238) peptide epitope, a 9-amino acid fragment (EADPTGHSY), was subsequently identified as the specific HLA-A1-restricted peptide presented by melanoma cells and recognized by the patient's CTLs [7] [9]. This discovery established MAGE-1 as a prototypical cancer-testis antigen (CTA) due to its restricted expression in normal tissues (primarily testis and placenta) and aberrant re-expression in various cancers.

Table 1: Key Discoveries in the Initial Identification of MAGE-1

YearKey FindingMethodologySignificance
1991Identification of MAGE-1 genecDNA library screening from MZ2-MEL melanoma cellsFirst human tumor antigen cloned
Pre-1991Persistent T-cell reactivity in patient MZ-2Autologous tumor cell cytotoxicity assaysFoundation for antigen discovery
Post-1991Identification of MAGE-1(230-238) peptide (EADPTGHSY)Peptide elution, CTL recognition assaysDefined the immunodominant HLA-A1 restricted epitope
Post-1991Confirmation of testis-restricted normal expressionRT-PCR, Northern blottingEstablished MAGE-1 as a Cancer-Testis Antigen (CTA)

Role of Autologous Typing and Cosmid Library Transfection in Antigen Characterization

The characterization of MAGE-1(230-238) was critically dependent on two sophisticated methodologies: autologous typing and cosmid library transfection.

  • Autologous Typing: This approach relied on using the patient's own (autologous) biological materials. CTLs isolated from patient MZ-2 were screened for their ability to lyse the patient's own melanoma cells (MZ2-MEL) but not autologous Epstein-Barr virus-transformed B cells (MZ2-EBV). This specificity confirmed the recognition of a tumor-specific antigen rather than a broadly expressed alloantigen or viral antigen [1] [4]. By generating CTL clones (e.g., clone 82/30) with defined reactivity against MZ2-MEL, researchers had a precise tool for antigen identification.

  • Cosmid Library Transfection: To identify the gene encoding the antigen, a genomic DNA library from MZ2-MEL cells was constructed using cosmid vectors. Cosmids carrying large DNA fragments (∼40 kb) were transfected into MZ2-EBV cells (which were not lysed by CTL clone 82/30). Transfected MZ2-EBV cells were then screened for their ability to stimulate the release of tumor necrosis factor (TNF) by CTL clone 82/30, indicating recognition of the transfected antigen. This functional screening identified cosmids containing the MAGE-1 gene. Subsequent subcloning and sequencing pinpointed the gene responsible for sensitizing target cells to CTL lysis [1] [4] [9].

This combined approach was pivotal in overcoming the challenge of identifying tumor-specific antigens without prior knowledge of their molecular nature. The cosmid library method allowed for the direct cloning of the gene encoding the antigen recognized by a defined CTL clone, establishing a blueprint for identifying numerous other tumor antigens.

Table 2: Technical Steps in Autologous Typing and Cosmid Library Screening for MAGE-1 Discovery

StepTechniquePurposeOutcome
1Generation of Tumor-Specific CTL ClonesCulture patient TILs with autologous tumor cellsIsolation of CTL clone 82/30 (specific for MZ2-MEL)
2Autologous Specificity TestingCTL cytotoxicity assay vs. autologous tumor (MZ2-MEL) and non-tumor (MZ2-EBV) cellsConfirmation of tumor-restricted antigen recognition
3Genomic DNA Library ConstructionCloning of MZ2-MEL DNA fragments into cosmid vectorsCreation of a searchable genetic repository
4Functional Transfection ScreeningTransfect cosmids into MZ2-EBV cells; screen for CTL (82/30) induced TNF releaseIdentification of cosmids conferring antigen expression
5Gene IdentificationSubcloning and sequencing of positive cosmidsCloning of the MAGE-1 gene
6Epitope MappingSynthetic peptide screening of gene productIdentification of MAGE-1(230-238) (EADPTGHSY)

Evolution of Nomenclature and Classification Within the MAGE Family

The initial discovery of MAGE-1 rapidly led to the identification of numerous related genes, necessitating a systematic nomenclature and classification system.

  • From MAGE-1 to MAGE-A Family: Following the discovery of MAGE-1, homology searches and low-stringency hybridization identified a large family of related genes. Based on sequence similarity, chromosomal location, and expression patterns, the MAGE family was divided into two main types [1] [3] [6]:
  • Type I MAGEs (Cancer-Testis Antigens): This group includes the MAGE-A, MAGE-B, and MAGE-C subfamilies. They are characterized by their location on the X chromosome (Xq28 for MAGE-A, Xp21 for MAGE-B, Xq26-27 for MAGE-C) and a restricted expression pattern: primarily in male germ cells (testis), placenta, and a wide range of cancers. MAGE-1 was renamed MAGE-A1 to reflect its membership in the first subfamily (MAGE-A) of Type I genes. Humans possess 12 functional MAGE-A genes (MAGE-A1 to MAGE-A12).
  • Type II MAGEs: This group includes the MAGE-D, MAGE-E, MAGE-F, MAGE-G, MAGE-H, MAGE-L, and NECDIN (NDN) subfamilies. They are located on both autosomes and the X chromosome and exhibit ubiquitous expression in normal somatic tissues. They are not classified as CTAs and are involved in fundamental cellular processes like ubiquitin ligase regulation and neural development.
  • Phylogenetic and Genomic Basis: Comparative genomic analyses revealed that the MAGE family expanded dramatically in eutherian (placental) mammals from a single ancestral gene present in lower eukaryotes like yeast (Nse3) [1] [2] [6]. Type II MAGE genes (e.g., MAGED2) are evolutionarily older and more conserved between species (>80% nucleotide identity between human and mouse orthologs), evolving under purifying selection to maintain essential functions. In contrast, Type I MAGE genes evolved more recently under positive selection, leading to rapid diversification, especially within the hominin lineage, potentially driven by their role in germ cell stress adaptation and interactions with the immune system (e.g., HLA co-evolution) [3] [6]. The complex genomic structure of MAGE-D genes (spanning multiple exons) suggests they may be closer to the ancestral form, while functional studies link MAGE-G1 to the yeast ancestor Nse3 [2] [3].

  • MAGE Homology Domain (MHD): All MAGE proteins share a conserved C-terminal domain of approximately 170 amino acids, the MAGE Homology Domain (MHD). Structural studies (e.g., on MAGE-A4 and MAGEG1/NDNL2) show the MHD consists of two tandem Winged-Helix (WH) motifs (WH-A and WH-B) that form a characteristic protein-protein interaction interface [2]. This domain allows MAGE proteins to interact with E3 RING ubiquitin ligases, forming MAGE-RING Ligases (MRLs) that regulate ubiquitination, thereby influencing diverse cellular pathways [2].

Table 3: Classification of the Human MAGE Gene Family

ClassificationSubfamiliesChromosomal LocationExpression PatternEvolutionary ConservationKey Characteristics
Type I MAGEs (CTAs)MAGE-A (A1-A12)Xq28Testis, Placenta, CancersLow conservation between species; High homology within subfamily (~70% MHD identity); Positive selectionSingle exon ORF; Aberrantly re-expressed in tumors; Immunogenic
MAGE-B (B1-B6, etc.)Xp21Testis, Placenta, CancersLow conservation between speciesSingle exon ORF; Pseudogenized in some species (e.g., rodents)
MAGE-C (C1-C3)Xq26-27Testis, Placenta, CancersLow conservation; Primate-specificSingle exon ORF; Large proteins with Serine-rich regions
Type II MAGEsMAGE-D (D1-D4)Xp11.3 (D1,D2,D4); 2q33-q34 (D3)Ubiquitous (Brain, Kidney, etc.)High conservation (>90% CDS human-dog); Purifying selectionMulti-exon genes (≥11 exons); Interact with RING ligases
MAGE-E (E1/E2), F, G, H, L, NDNAutosomes (e.g., 15q11.2 - NDN, MAGEL2) and X (E1/E2, H)Ubiquitous or tissue-specific (e.g., Brain - NDN, MAGEL2)High conservationInvolved in neurodevelopment, ubiquitination; Mutations linked to Prader-Willi/Schaaf-Yang syndromes

List of Compounds:MAGE-1 (230-238) peptide (EADPTGHSY), Melanoma-Associated Antigen 1 (MAGE-1/MAGE-A1), Cancer-Testis Antigens (CTAs), Type I MAGE proteins, Type II MAGE proteins, MAGE Homology Domain (MHD), MAGE-RING Ligases (MRLs)

Properties

Product Name

MAGE-1 (230-238)

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